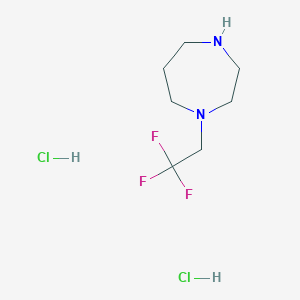
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride
描述
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2F3N2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a trifluoroethyl group attached to a diazepane ring, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is CHClFN, and it features a diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The trifluoroethyl group is known to enhance lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The trifluoroethyl group may facilitate binding to specific sites within these targets due to its electronegative nature, potentially leading to:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes key findings related to the biological activity of this compound and related compounds.
Case Studies
Several studies have explored the biological implications of fluorinated diazepanes:
- Anticancer Activity : A study demonstrated that compounds similar to 1-(2,2,2-trifluoroethyl)-1,4-diazepane exhibited cytotoxic effects against various cancer cell lines. These compounds were found to induce apoptosis through pathways involving CDK9 inhibition and modulation of anti-apoptotic proteins like Mcl-1 .
- Neuroprotective Effects : Research indicated that certain diazepane derivatives improved cell survival rates in models of oxidative stress-induced damage. This suggests potential applications in neurodegenerative disease treatment .
属性
IUPAC Name |
1-(2,2,2-trifluoroethyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)6-12-4-1-2-11-3-5-12;;/h11H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAAALBCAORXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















